molecular formula C8H16Cl2S2 B13958290 Butane, 2,3-bis(2-chloroethylthio)- CAS No. 63732-12-7

Butane, 2,3-bis(2-chloroethylthio)-

Cat. No.: B13958290
CAS No.: 63732-12-7
M. Wt: 247.3 g/mol
InChI Key: ISUQEBSPGWDNKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Bis(2-chloroethylthio)butane is an organic compound with the molecular formula C8H16Cl2S2. It is a derivative of butane, where two hydrogen atoms are replaced by 2-chloroethylthio groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(2-chloroethylthio)butane typically involves the reaction of 2-chloroethanethiol with 2,3-dibromobutane. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of bromine atoms with 2-chloroethylthio groups . The reaction conditions usually include:

    Temperature: Room temperature to moderate heating

    Solvent: Commonly used solvents include ethanol or methanol

    Reaction Time: Several hours to ensure complete substitution

Industrial Production Methods

In an industrial setting, the production of 2,3-Bis(2-chloroethylthio)butane may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compound .

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(2-chloroethylthio)butane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3-Bis(2-chloroethylthio)butane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Bis(2-chloroethylthio)butane involves its interaction with biological molecules, such as proteins and nucleic acids. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular functions. Additionally, it may interact with DNA, causing alkylation and potential mutagenic effects .

Comparison with Similar Compounds

2,3-Bis(2-chloroethylthio)butane can be compared with other similar compounds, such as:

  • Bis(2-chloroethylthio)methane
  • 1,2-Bis(2-chloroethylthio)ethane
  • 1,3-Bis(2-chloroethylthio)propane
  • 1,4-Bis(2-chloroethylthio)butane
  • 1,5-Bis(2-chloroethylthio)pentane

These compounds share similar chemical structures and reactivity patterns but differ in the length of the carbon chain and the position of the 2-chloroethylthio groups. The unique structure of 2,3-Bis(2-chloroethylthio)butane, with its specific substitution pattern, contributes to its distinct chemical and biological properties .

Properties

CAS No.

63732-12-7

Molecular Formula

C8H16Cl2S2

Molecular Weight

247.3 g/mol

IUPAC Name

2,3-bis(2-chloroethylsulfanyl)butane

InChI

InChI=1S/C8H16Cl2S2/c1-7(11-5-3-9)8(2)12-6-4-10/h7-8H,3-6H2,1-2H3

InChI Key

ISUQEBSPGWDNKY-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)SCCCl)SCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.